molecular formula C7H6BrF3N2O2 B13157814 2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid

2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid

Cat. No.: B13157814
M. Wt: 287.03 g/mol
InChI Key: WMDRISUKVUGAEV-UHFFFAOYSA-N
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Description

2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a pyrazole derivative followed by the introduction of a trifluoromethyl group. The final step involves the addition of a propanoic acid moiety under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biological pathways by interacting with enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid is unique due to the combination of its bromine, trifluoromethyl, and pyrazole moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H6BrF3N2O2

Molecular Weight

287.03 g/mol

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C7H6BrF3N2O2/c1-3(6(14)15)13-2-4(8)5(12-13)7(9,10)11/h2-3H,1H3,(H,14,15)

InChI Key

WMDRISUKVUGAEV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)Br

Origin of Product

United States

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